2-Bromo-3-hydrazinylpyrazine
Description
Structure
3D Structure
Properties
CAS No. |
2167124-76-5 |
|---|---|
Molecular Formula |
C4H5BrN4 |
Molecular Weight |
189.01 g/mol |
IUPAC Name |
(3-bromopyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C4H5BrN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) |
InChI Key |
HDIJYCSAGIRNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)NN)Br |
Origin of Product |
United States |
Significance of Pyrazine Derivatives in Advanced Organic Chemistry
Pyrazine (B50134) derivatives are a cornerstone of modern organic and medicinal chemistry. tandfonline.comutwente.nl Their inherent electronic properties and the ability to participate in a variety of chemical transformations make them valuable synthons. utwente.nl The pyrazine nucleus is a key structural motif in numerous biologically active compounds, contributing to their therapeutic effects. tandfonline.com Consequently, the development of synthetic methodologies to access functionalized pyrazines is an active area of research. tandfonline.comutwente.nl
Role of Halogen Substituents in Pyrazine Ring Functionalization
The introduction of halogen atoms, such as bromine, onto the pyrazine (B50134) ring significantly influences its reactivity. ontosight.ai Halogenated pyrazines are highly versatile intermediates in organic synthesis. utwente.nl The presence of a halogen atom provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. utwente.nl This allows for the elaboration of the pyrazine core with a wide array of substituents, leading to the generation of complex molecular architectures. utwente.nl
Synthetic Utility of Hydrazinyl Groups As Versatile Chemical Handles
The hydrazinyl group (-NHNH2) is a potent nucleophile and a versatile functional group in organic synthesis. researchgate.net Its presence on a heterocyclic ring, such as pyrazine (B50134), opens up numerous synthetic possibilities. Hydrazinyl moieties can readily react with carbonyl compounds to form hydrazones, which are themselves important intermediates for the synthesis of various heterocyclic systems. researchgate.net Furthermore, the hydrazinyl group can participate in cyclization reactions, leading to the formation of fused ring systems, such as triazolopyrazines. acs.orgmdpi.com
Contextualization of 2 Bromo 3 Hydrazinylpyrazine Within Heterocyclic Synthesis
2-Bromo-3-hydrazinylpyrazine combines the key features of a halogenated pyrazine (B50134) with the synthetic versatility of a hydrazinyl group. This unique combination makes it a valuable building block in heterocyclic synthesis. The bromine atom can serve as a handle for cross-coupling reactions, while the adjacent hydrazinyl group can be utilized for subsequent cyclization or functionalization steps. This dual reactivity allows for a modular and efficient approach to the synthesis of complex pyrazine-containing molecules.
Overview of Research Directions for Halogenated Hydrazinylpyrazines
Direct Synthesis Strategies
Direct synthesis approaches are the most common methods for preparing 2-bromo-3-hydrazinylpyrazine and related compounds. These strategies primarily rely on nucleophilic substitution reactions and direct bromination of suitable precursors.
Nucleophilic Displacement of Halogens on Pyrazine Ring Systems
A principal method for introducing a hydrazinyl group to the pyrazine core is through the nucleophilic displacement of a halogen atom. This is typically accomplished by reacting a dihalogenated pyrazine with a hydrazine reagent.
The reaction of dihalogenated pyrazines with hydrazine or its derivatives is a widely used method for synthesizing hydrazinylpyrazines. acs.org For instance, 2,6-dibromopyrazine (B1357810) can be reacted with hydrazine monohydrate in ethanol at reflux to yield 2-bromo-6-hydrazinylpyrazine. acs.org This general procedure is applicable to various mono- and dihalogenated pyrazines. acs.org
A similar strategy is employed for the synthesis of 2-chloro-3-hydrazinylpyrazine, where 2,3-dichloropyrazine is reacted with hydrazine hydrate in ethanol. The reaction is typically refluxed for 4-8 hours, after which the product can be isolated by filtration upon cooling. In another example, 2-chloro-3-bromopyrazine is treated with hydrazine hydrate in ethanol under reflux, leading to the selective displacement of the bromine atom to give 2-chloro-3-hydrazinylpyrazine.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| 2,6-Dichloropyrazine | Hydrazine monohydrate | Ethanol | Reflux | 2-Chloro-6-hydrazinylpyrazine | 86% acs.org |
| 2,6-Dibromopyrazine | Hydrazine monohydrate | Ethanol | Reflux | 2-Bromo-6-hydrazinylpyrazine | 85% acs.org |
| 2,3-Dichloropyrazine | Hydrazine hydrate | Ethanol | Reflux (4-8 h) | 2-Chloro-3-hydrazinylpyrazine | Not Reported |
| 2-Chloro-3-bromopyrazine | Hydrazine hydrate | Ethanol | Reflux | 2-Chloro-3-hydrazinylpyrazine | Not Reported |
Table 1: Synthesis of Halogenated Hydrazinylpyrazines via Nucleophilic Displacement
The regioselectivity of the hydrazinolysis of dihalopyrazines is influenced by the electronic properties of the pyrazine ring and the nature of the halogen substituents. In dihalogenated pyrazines, the positions of the halogens direct the incoming nucleophile. For instance, in 2,3-dihalopyrazines, nucleophilic attack is generally favored at the C-3 position. The reactivity of different halogens can also be exploited for regioselective substitution. In 2-chloro-3-bromopyrazine, the more labile bromine atom is preferentially displaced by hydrazine. The inherent reactivity of different positions on the pyrazine ring also plays a role, with certain sites being more susceptible to nucleophilic attack than others. nih.govthieme-connect.de
Reaction conditions such as temperature, solvent, and the nature of the hydrazine reagent can significantly impact the product distribution. The use of polar solvents like ethanol is common as it facilitates the dissolution of the reactants and promotes the nucleophilic substitution. acs.org The temperature is also a critical factor; reflux conditions are often employed to drive the reaction to completion. acs.org The choice between hydrazine hydrate and other substituted hydrazines can also influence the outcome of the reaction. In some cases, the solvent itself can act as a nucleophile, leading to undesired side products. For example, using water as a solvent in certain reactions can lead to the formation of hydroxylated byproducts. acs.org
Reactions of Dihalogenated Pyrazines with Hydrazine Reagents
Bromination of Hydrazinylpyrazine Precursors
An alternative strategy for the synthesis of 2-bromo-3-hydrazinylpyrazine involves the direct bromination of a hydrazinylpyrazine precursor. This approach requires careful control to ensure site-selective bromination.
Site-selective bromination of pyrazine derivatives can be achieved using various brominating agents and by taking advantage of directing groups. For instance, N-bromosuccinimide (NBS) is a common reagent used for the bromination of heterocyclic compounds. nih.gov The regioselectivity of the bromination can be influenced by the substituents already present on the pyrazine ring. For example, in the synthesis of certain tetrahydroindazole (B12648868) derivatives, a bromination step using NBS is employed after the formation of the core ring structure. nih.gov
Indirect Synthetic Pathways
Indirect synthetic routes to 2-Bromo-3-hydrazinylpyrazine provide alternative methods to direct hydrazinolysis of dihalogenated pyrazines. These pathways can be crucial for creating specific isomers or when direct methods are inefficient.
Transformation from Other Halogenated Hydrazinylpyrazine Isomers
The synthesis of halogenated hydrazinylpyrazines can sometimes yield a mixture of isomers or an isomer that is not the desired one. While direct conversion of one stable isomer to another is not a common strategy, understanding the reaction mechanisms that lead to different isomers is key to controlling the synthesis. In the synthesis of related heterocyclic systems like halogenated researchgate.netthieme-connect.comrsc.orgtriazolo[4,3-a]pyrazines, which are derived from halogenated hydrazinylpyrazines, the choice of solvent and nucleophile can lead to unexpected isomers through tele-substitution reactions. acs.orgacs.org
In a tele-substitution, the nucleophile attacks a carbon atom other than the one bearing the leaving group, leading to a rearranged product. acs.org For instance, studies on the reaction of 8-bromo- researchgate.netthieme-connect.comrsc.orgtriazolo[4,3-a]pyrazines with nucleophiles showed that the reaction can yield both the expected 8-substituted product (ipso-substitution) and a 5-substituted isomer (tele-substitution). acs.org The ratio of these products was found to be highly dependent on the solvent's properties. acs.org A screen of aprotic solvents demonstrated that those with higher dielectric constants favored the ipso-product and reduced the amount of tele-substitution. acs.org Protic solvents are generally unsuitable as they can act as nucleophiles themselves. acs.org
This phenomenon highlights an indirect pathway where the reaction conditions, rather than a direct isomerization step, dictate the final isomeric form of the functionalized pyrazine core.
acs.orgFunctional Group Interconversions on Pyrazine Core
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. wikipedia.orgsolubilityofthings.com This allows for the manipulation of a molecule's reactivity and the construction of target structures from more readily available precursors. wikipedia.org
A key indirect route to synthesizing 2-Bromo-3-hydrazinylpyrazine involves the transformation of other nitrogen-containing functional groups at the 3-position of the pyrazine ring into the desired hydrazinyl moiety. A common precursor for this type of transformation is a nitro group (-NO₂).
An alternative synthetic pathway to 2-chloro-3-hydrazinylpyrazine, an analogous compound, involves the reduction of 2-chloro-3-nitropyrazine (B31495) to form the hydrazinyl derivative. This method avoids the direct use of hydrazine on a di-halogenated pyrazine. This approach can be adapted for the bromo-analog, starting from 2-bromo-3-nitropyrazine. The reduction of a nitro group to a hydrazine is a well-established transformation in organic chemistry, though it requires careful selection of reagents to avoid over-reduction to the amine (-NH₂).
Green Chemistry Approaches in 2-Bromo-3-hydrazinylpyrazine Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines.
Mechanochemical Synthesis Techniques
Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. thieme-connect.com This technique offers a sustainable alternative to traditional solution-phase synthesis by minimizing solvent waste. thieme-connect.com Ball-milling is a common mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy agitation. thieme-connect.com
While the mechanochemical synthesis of 2-Bromo-3-hydrazinylpyrazine has not been specifically reported, the methodology has been successfully applied to the synthesis of other pyrazine derivatives and related hydrazone compounds. researchgate.netthieme-connect.comnih.gov For example, mechanochemical Sonogashira couplings have been developed for pharmaceutically relevant pyrazines, demonstrating that complex C-C bond formations can be achieved under these conditions. thieme-connect.com Similarly, hydrazones have been synthesized quantitatively by milling aldehydes with hydrazines, showcasing the feasibility of forming the C=N-N bond characteristic of hydrazone derivatives of hydrazinylpyrazines. nih.govresearchgate.net These examples suggest that the reaction of a dihalopyrazine with hydrazine could potentially be carried out using mechanochemical methods.
Solvent-Free and Aqueous Medium Conditions
Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental impact associated with solvent production, use, and disposal. jetir.org Mechanochemical synthesis is inherently a solvent-free or low-solvent technique. thieme-connect.com Other solvent-free methods include reactions conducted by heating a mixture of neat reactants. For instance, the synthesis of pyrano[2,3-c]pyrazoles, another class of nitrogen-containing heterocycles, has been efficiently achieved under solvent-free conditions, demonstrating the viability of this approach for related structures. jetir.org
The use of water as a reaction solvent is another key green chemistry approach. smolecule.com Water is non-toxic, non-flammable, and inexpensive. While many organic compounds have low solubility in water, this can sometimes be overcome with catalysts or by heating. Research on related triazolopyrazine systems has been conducted in aqueous media (D₂O) to study reaction mechanisms. acs.org These experiments showed that the heterocyclic core is stable in water and can participate in reactions, suggesting that aqueous conditions could be explored for the synthesis of 2-Bromo-3-hydrazinylpyrazine. acs.org
Referenced Compounds
Reactivity of the Hydrazinyl Moiety
The hydrazinyl group (-NHNH2) attached to the pyrazine ring at the 3-position is a highly versatile functional group. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, enabling it to react with a wide range of electrophiles. This reactivity is fundamental to its use in constructing more elaborate molecular architectures.
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through a nucleophilic attack of the hydrazinyl nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.
The reaction of 2-bromo-3-hydrazinylpyrazine with aldehydes or ketones results in the formation of hydrazones. soeagra.comevitachem.com These hydrazones are stable compounds and often serve as important intermediates for further synthetic modifications. soeagra.comacs.org The general mechanism involves a proton-catalyzed nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which then dehydrates to yield the hydrazone. soeagra.com
The synthesis of these hydrazones can be achieved under various conditions, including conventional heating in solvents like ethanol or methanol, as well as more modern techniques like microwave irradiation and ultrasound-assisted synthesis, which can offer higher yields and shorter reaction times. evitachem.comresearchgate.net For instance, the condensation of a related compound, 2-chloro-6-hydrazinylpyrazine, with various aldehydes proceeds efficiently at room temperature in ethanol overnight. acs.org
Table 1: Examples of Hydrazone Formation from Hydrazinylpyrazines
| Hydrazinylpyrazine Reactant | Carbonyl Compound | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-chloro-6-hydrazinylpyrazine | 4-(difluoromethoxy)benzaldehyde | (E)-2-chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)pyrazine | Ethanol, Room Temperature, Overnight |
This table is illustrative and based on reactions of similar hydrazinylpyrazine derivatives.
The hydrazone intermediates derived from 2-bromo-3-hydrazinylpyrazine are valuable precursors for the synthesis of fused heterocyclic systems, most notably triazolopyrazines. These bicyclic structures are of significant interest in medicinal chemistry. The cyclization is typically an oxidative process that leads to the formation of a stable, aromatic triazole ring fused to the pyrazine core.
One common method for this transformation involves the use of an oxidizing agent such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) or chloramine-T trihydrate. acs.orgacs.org The reaction proceeds by the formation of the hydrazone, followed by an intramolecular electrophilic cyclization onto one of the pyrazine nitrogen atoms, and subsequent aromatization.
Condensation Reactions with Carbonyl Compounds
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Triazolopyrazines)
Reaction with Orthoformates
A direct route to the triazolopyrazine core involves the reaction of 2-bromo-3-hydrazinylpyrazine with orthoformates, such as triethyl orthoformate or trimethyl orthoformate. acs.orggoogle.com This reaction is typically catalyzed by an acid, like p-toluenesulfonic acid monohydrate, and is carried out under reflux conditions in a solvent like toluene (B28343). acs.org The orthoformate serves as a source of a single carbon atom, which forms the C3 position of the resulting triazole ring. This method provides a straightforward synthesis of 3-unsubstituted or 3-alkyl-substituted triazolopyrazines.
Table 2: Synthesis of Halogeno- soeagra.comst-andrews.ac.uktriazolo[4,3-a]pyrazines using Orthoformates
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-bromo-3-chloro-2-hydrazinylpyrazine | Trimethyl orthoacetate | 130°C, 1 hour | 6-bromo-8-chloro-3-methyl- soeagra.comst-andrews.ac.uktriazolo[4,3-a]pyrazine | 71% | google.com |
Reaction with Aldehydes for 3-Aryl Triazolopyrazines
To synthesize 3-aryl substituted triazolopyrazines, 2-bromo-3-hydrazinylpyrazine is first condensed with an aromatic aldehyde to form the corresponding hydrazone intermediate. acs.orgacs.org This intermediate is then subjected to oxidative cyclization. A common procedure involves heating the hydrazinylpyrazine and the aldehyde in ethanol at reflux, followed by the portion-wise addition of an oxidizing agent like chloramine-T trihydrate at a reduced temperature. acs.org The electronic nature of the substituents on the aromatic aldehyde can influence the reaction, with electron-donating groups on the phenyl ring of bromo-triazolopyrazines tending to promote alternative substitution pathways. acs.orgchemrxiv.org
Table 3: Synthesis of Halogeno-3-aryl- soeagra.comst-andrews.ac.uktriazolo[4,3-a]pyrazines
| Hydrazinylpyrazine Reactant | Aldehyde | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Halogeno-hydrazinylpyrazine | Aromatic Aldehyde | Chloramine-T trihydrate | 1. Ethanol, Reflux, Overnight; 2. Ice bath, portion-wise addition of oxidant | Halogeno-3-aryl- soeagra.comst-andrews.ac.uktriazolo[4,3-a]pyrazine | acs.org |
The nucleophilic hydrazinyl group of 2-bromo-3-hydrazinylpyrazine can also undergo acylation reactions with acylating agents such as acid chlorides or anhydrides. For example, a related compound, 2-hydrazinylpyrazine, reacts with trifluoroacetic anhydride (B1165640) to form a bis-trifluorohydrazide intermediate, which can then be cyclized to a trifluoromethyl-substituted triazolopyrazine. st-andrews.ac.uk This demonstrates the utility of acylation as a pathway to introduce specific functional groups and to prepare for subsequent cyclization reactions. The coupling of 2-hydrazinylpyrazine with carboxylic acids can also be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). rhhz.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Bromo-3-hydrazinylpyrazine |
| Hydrazone |
| Triazolopyrazine |
| Triethyl orthoformate |
| Trimethyl orthoformate |
| p-Toluenesulfonic acid monohydrate |
| Chloramine-T trihydrate |
| (Diacetoxyiodo)benzene |
| 2-chloro-6-hydrazinylpyrazine |
| 4-(difluoromethoxy)benzaldehyde |
| (E)-2-chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)pyrazine |
| 5-bromo-3-chloro-2-hydrazinylpyrazine |
| Trimethyl orthoacetate |
| 6-bromo-8-chloro-3-methyl- soeagra.comst-andrews.ac.uktriazolo[4,3-a]pyrazine |
| Halogeno- soeagra.comst-andrews.ac.uktriazolo[4,3-a]pyrazine |
| 2-hydrazinylpyrazine |
| Trifluoroacetic anhydride |
Oxidation Reactions
The hydrazinyl group of pyrazine derivatives is susceptible to oxidation. While specific studies on the oxidation of 2-bromo-3-hydrazinylpyrazine are not extensively detailed in the provided search results, the general reactivity of hydrazines suggests they can be oxidized to form azo compounds or other nitrogen-containing derivatives. evitachem.com For instance, related hydrazinylpyrazine compounds can be oxidized using common oxidizing agents like hydrogen peroxide. In the synthesis of more complex heterocyclic systems, such as triazolopyrazines derived from hydrazinylpyrazines, an oxidative cyclization step is often employed. For example, after condensation of a halogeno-hydrazinylpyrazine with an aldehyde, an oxidizing agent like chloramine-T can be used to facilitate the formation of the triazole ring. acs.org
Reduction Reactions
The reduction of pyrazine derivatives can also be a key transformation. The bromo substituent on the 2-bromo-3-hydrazinylpyrazine ring could potentially be removed (hydrodehalogenation) under certain reductive conditions. For example, various aryl bromides have been successfully reduced using a sodium hydride-lithium iodide complex. nih.gov Additionally, if other reducible groups were present on the molecule, such as a nitro group, they could be selectively reduced to an amino or hydrazinyl group. General reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are known to reduce related pyrazine derivatives.
Reactivity of the Bromo Substituent
The bromine atom on the pyrazine ring is a leaving group, making its position susceptible to substitution reactions, primarily nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates these reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyrazine core. masterorganicchemistry.com This process typically requires an electron-deficient aromatic ring and a good leaving group, such as a halide. nih.govorganicchemistrytutor.com The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The presence of electron-withdrawing groups on the ring enhances its reactivity toward nucleophiles. masterorganicchemistry.com
Ipso-substitution is the direct replacement of the leaving group (in this case, bromine) by a nucleophile at the same carbon atom. acs.orgchemrxiv.org This is the most common pathway for SNAr reactions. In the context of dihalopyrazines and their derivatives, reactions with nucleophiles often yield the expected ipso-substituted products exclusively. acs.org For example, in studies on related 8-halogenated triazolopyrazine cores (derived from halogenated hydrazinylpyrazines), reaction with nucleophiles resulted only in the formation of ipso-substituted products. acs.orgchemrxiv.org
The generally accepted mechanism for ipso-substitution involves the initial attack of the nucleophile on the carbon atom bonded to the halogen. acs.orgchemrxiv.org This forms a tetrahedral intermediate (Meisenheimer complex), which is stabilized by resonance. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product. acs.orgyoutube.com
A less common but significant reaction pathway observed in pyrazine systems is tele-substitution. In this phenomenon, the incoming nucleophile attacks a ring position distant from the carbon bearing the leaving group, leading to a rearranged product. acs.orgchemrxiv.orgresearchgate.net For instance, in reactions involving derivatives of 2-bromo-3-hydrazinylpyrazine, such as 5-bromo- acs.orgchemrxiv.orgresearchgate.nettriazolo[4,3-a]pyrazines, nucleophilic attack can occur at the C-8 position, leading to the displacement of the bromide from the C-5 position. acs.orgresearchgate.net
Several factors have been identified that influence the competition between ipso- and tele-substitution pathways.
Factors Favoring Tele-Substitution:
| Factor | Observation | Source |
|---|---|---|
| Nucleophile | Softer nucleophiles and increased equivalents of the nucleophile favor the tele-pathway. | acs.orgchemrxiv.orgresearchgate.net |
| Solvent | Less polar solvents (e.g., toluene) promote tele-substitution. | acs.orgresearchgate.net |
| Leaving Group | Larger halogens are better leaving groups for tele-substitution (I > Br > Cl). | chemrxiv.org |
| Base | Decreased equivalents of base can favor the tele-product. | acs.orgresearchgate.net |
| Substituents | Electron-donating groups (EDGs) on the triazolopyrazine ring tend to promote the tele-substitution pathway in bromo-substituted derivatives. | acs.orgchemrxiv.org |
For example, when water was used as the solvent in one study, it acted as a nucleophile, leading to the tele-substituted product in 94% yield. acs.org
Mechanistic studies on tele-substitution are relatively scarce but have been investigated in the context of acs.orgchemrxiv.orgresearchgate.nettriazolo[4,3-a]pyrazine systems derived from halogenated hydrazinylpyrazines. acs.orgchemrxiv.org A plausible mechanism for the tele-substitution reaction involves the initial attack of the nucleophile at a position remote from the leaving group (e.g., the C-8 position in a triazolopyrazine core). acs.orgchemrxiv.org This is followed by a subsequent elimination step that involves the loss of a proton from the attacked position and the departure of the halide leaving group from the distal position, which re-aromatizes the ring system. acs.org
In the case of 2,3-dichloropyrazine reacting with a lithium dithiane nucleophile, a surprising tele-substitution was observed where the nucleophile added to the C-6 position, followed by the replacement of the C-3 chloro group with a hydrogen atom. wuxibiology.com Analysis suggests that while the LUMO (Lowest Unoccupied Molecular Orbital) is centered between C-2 and C-3, the LUMO+1 orbital has significant and more accessible lobes at the C-5 and C-6 positions, making them susceptible to nucleophilic attack. wuxibiology.com This leads to an anionic intermediate that, after a series of steps including protonation and elimination of HCl, yields the final tele-substituted product. wuxibiology.com These findings underscore the complex electronic effects that govern reactivity in the pyrazine ring system. acs.orgwuxibiology.com
Tele-Substitution Phenomena
Influence of Nucleophile Characteristics (Hardness/Softness)
The principles of Hard and Soft Acids and Bases (HSAB) theory provide a framework for understanding the regioselectivity of nucleophilic attack on pyrazine systems. In the context of substituted halopyrazines, the outcome of a substitution reaction can be highly dependent on whether the incoming nucleophile is "hard" or "soft". acs.orgnih.gov Hard nucleophiles are typically small, highly electronegative species with low polarizability (e.g., RO⁻, F⁻), while soft nucleophiles are larger, more polarizable, and less electronegative (e.g., RS⁻, I⁻). nih.gov
| Nucleophile Type | Predominant Pathway | Rationale |
| Hard Nucleophiles (e.g., Methoxide, Hydroxide) | ipso-Substitution | The reaction is charge-controlled, favoring attack at the most electron-deficient carbon (C2), leading to direct displacement of the bromide. |
| Soft Nucleophiles (e.g., Thiolates, Iodide) | tele-Substitution | The reaction is orbitally-controlled, favoring attack at a softer carbon center of the pyrazine ring, which can initiate a cascade leading to substitution at a position remote from the leaving group. acs.orgacs.org |
Impact of Solvent Polarity on Regioselectivity
Solvent polarity plays a critical role in governing the reaction pathway, particularly in competitive ipso- versus tele-substitution scenarios. The choice of solvent can influence the solvation of the nucleophile, the substrate, and the transition states, thereby altering the energy barriers for competing pathways.
In studies on analogous halogenated triazolopyrazine systems, a clear trend was observed where aprotic solvents with higher dielectric constants (i.e., more polar) disfavored the tele-substitution pathway, leading to a greater proportion of the ipso-substituted product. acs.org Less polar aprotic solvents, on the other hand, were found to promote tele-substitution. acs.orgacs.org Protic solvents are generally considered unsuitable for these reactions as they can act as competing nucleophiles. acs.org For instance, the use of water as a solvent in one such system led exclusively to the product of tele-substitution where a hydroxyl group was introduced. acs.orgresearchgate.net
| Solvent Type | Effect on Regioselectivity | Research Finding |
| Aprotic, High Polarity (e.g., DMSO, DMF) | Favors ipso-substitution | Solvents with higher dielectric constants lead to less tele-substitution. acs.org |
| Aprotic, Low Polarity (e.g., Toluene, Dioxane) | Favors tele-substitution | Less polar solvents were found to be conditions that favor the tele-substitution pathway. researchgate.netchemrxiv.org |
| Protic (e.g., Water, Alcohols) | Can act as nucleophile, often leading to tele-substitution | The use of water as the solvent can result in high yields of the tele-substituted hydroxylation product. acs.org |
Effect of Leaving Group Nature (Halogen) on Substitution Pattern
The nature of the halogen atom (the leaving group) significantly influences both the rate and the regiochemical outcome of substitution reactions on the pyrazine ring. In a typical SNAr mechanism, the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making fluoride (B91410) the best leaving group, followed by the other halogens (F > Cl ≈ Br > I). wikipedia.org
However, for the alternative tele-substitution pathway, this trend is inverted. Studies on related heterocyclic systems have shown that tele-substitution is favored with larger, more polarizable halogens. acs.orgacs.orgchemrxiv.org The observed order of reactivity for promoting this pathway is I > Br > Cl. chemrxiv.org This suggests that the polarizability and the C-X bond strength of the leaving group play a crucial role in the mechanism of tele-substitution, which is distinct from the classical SNAr pathway. Therefore, for 2-bromo-3-hydrazinylpyrazine, the bromine atom provides a balance of reactivity, making it susceptible to both ipso- and, under appropriate conditions (soft nucleophile, non-polar solvent), tele-substitution.
| Leaving Group | Reactivity in ipso-Substitution (SNAr) | Reactivity in tele-Substitution |
| -F | Highest | Lowest |
| -Cl | High | Low |
| -Br | Moderate | Moderate |
| -I | Lowest | Highest |
Electronic Effects of Remote Substituents on Substitution Pathways
The electronic nature of other substituents on the pyrazine ring can exert a profound influence on the regioselectivity of nucleophilic attack. The hydrazinyl group (-NHNH₂) at the 3-position of the title compound is a powerful electron-donating group (EDG) through resonance. This group increases the electron density of the pyrazine ring, particularly at the ortho and para positions relative to its point of attachment.
Research on similar substituted systems has demonstrated that EDGs tend to promote the tele-substitution pathway. acs.orgacs.org Conversely, electron-withdrawing groups (EWGs) favor the formation of ipso-substitution products. acs.orgacs.orgresearchgate.net The electron-donating hydrazinyl group in 2-bromo-3-hydrazinylpyrazine deactivates the C2 position towards direct nucleophilic attack to some extent (relative to an unsubstituted halopyrazine) while potentially activating remote positions, making the molecule more susceptible to the tele-substitution pathway, especially when combined with other favorable factors like a soft nucleophile or a non-polar solvent.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, significantly expanding the synthetic utility of halo-heteroaromatic compounds like 2-bromo-3-hydrazinylpyrazine. rsc.org The bromine atom at the C2 position serves as an effective handle for these transformations.
Suzuki–Miyaura Coupling for C-C Bond Formation
The Suzuki–Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound (typically a boronic acid or ester). rsc.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For 2-bromo-3-hydrazinylpyrazine, Suzuki coupling offers a direct method to introduce alkyl, alkenyl, or aryl substituents at the 2-position.
The general catalytic cycle involves three key steps: oxidative addition of the bromopyrazine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is essential for activating the organoboron reagent.
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-3-hydrazinylpyrazine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-3-hydrazinylpyrazine |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 2-Methyl-3-hydrazinylpyrazine |
| Vinylboronic acid pinacol (B44631) ester | RuPhos Pd G3 | K₂CO₃ | 2-MeTHF | 2-Vinyl-3-hydrazinylpyrazine |
Buchwald–Hartwig Amination for C-N Bond Formation
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and applicability where classical nucleophilic substitution methods fail. wikipedia.orgorganic-chemistry.org It provides a powerful route to functionalize the C2 position of 2-bromo-3-hydrazinylpyrazine with a diverse range of primary or secondary amines, leading to various 2-amino-3-hydrazinylpyrazine derivatives.
The reaction typically requires a palladium precursor, a specialized phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is crucial and has evolved through several "generations" to accommodate a wide variety of amine and aryl halide coupling partners, including sterically hindered substrates. wikipedia.org The hydrazinyl group on the substrate may require protection or careful selection of reaction conditions to prevent side reactions.
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Expected Product |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 2-(Morpholin-4-yl)-3-hydrazinylpyrazine |
| Aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | N²-Phenyl-pyrazine-2,3-diamine derivative |
| Benzylamine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | N²-Benzyl-pyrazine-2,3-diamine derivative |
| Cyclohexylamine | Pd(OAc)₂ | CyPF-tBu | K₃PO₄ | t-Amyl alcohol | N²-Cyclohexyl-pyrazine-2,3-diamine derivative |
Stille Coupling
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide. libretexts.orgresearchgate.net For 2-Bromo-3-hydrazinylpyrazine, this reaction offers a pathway to introduce a wide range of alkyl, vinyl, or aryl substituents at the C2 position of the pyrazine ring by replacing the bromine atom. libretexts.org The reaction is valued for its tolerance of a wide array of functional groups and its relatively mild conditions. researchgate.netu-tokyo.ac.jp
The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org In a study on a related α-bromo derivative synthesized from 2-hydrazinopyrazine, a Stille cross-coupling reaction was successfully performed to introduce a thiophene (B33073) ring. nih.gov
Table 1: Representative Conditions for Stille Coupling of Aryl Bromides
| Component | Example | Function | Citation |
| Substrate | 2-Bromo-3-hydrazinylpyrazine | Electrophile | |
| Reagent | Organostannane (e.g., R-Sn(n-Bu)₃) | Nucleophile Source | libretexts.org |
| Catalyst | Pd(PPh₃)₄ or [Pd(PCy₃)G₂] | Catalyzes C-C bond formation | libretexts.orgnih.gov |
| Solvent | DMF, Toluene | Reaction Medium | harvard.edu |
| Additives | CuI (optional) | Can accelerate the reaction | harvard.edu |
| Temperature | 60-110 °C | Thermal Energy Input | harvard.edu |
Chan-Lam Coupling
The Chan-Lam coupling provides a method for forming aryl carbon-heteroatom bonds, utilizing a copper catalyst. organic-chemistry.orgalfa-chemistry.com This reaction is particularly relevant for the functionalization of the hydrazinyl moiety of 2-Bromo-3-hydrazinylpyrazine. It facilitates the coupling of compounds containing N-H bonds, such as amines and hydrazines, with arylboronic acids. organic-chemistry.orgslideshare.net One of the significant advantages of the Chan-Lam coupling is that it can often be performed in the presence of air at room temperature, making it operationally simpler than many palladium-catalyzed systems. alfa-chemistry.com
The reaction can be used to introduce an aryl or heteroaryl group onto one or both nitrogen atoms of the hydrazinyl substituent. The mechanism is believed to involve the formation of a copper-amine complex, which then undergoes transmetalation with the boronic acid, followed by reductive elimination to form the C-N bond. alfa-chemistry.com The use of a base is common to facilitate the deprotonation of the N-H group. organic-chemistry.org
Table 2: General Conditions for Chan-Lam N-Arylation
| Component | Example | Function | Citation |
| Substrate | 2-Bromo-3-hydrazinylpyrazine | N-H Nucleophile | |
| Reagent | Arylboronic Acid (Ar-B(OH)₂) | Arylating Agent | organic-chemistry.org |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | Catalyzes C-N bond formation | organic-chemistry.orgalfa-chemistry.com |
| Base | Pyridine (B92270), 2,6-Lutidine, or K₂CO₃ | Proton Acceptor | researchgate.netorganic-chemistry.org |
| Solvent | Dichloromethane (DCM), Methanol | Reaction Medium | researchgate.netalfa-chemistry.com |
| Oxidant | Air (O₂) | Reoxidizes Cu catalyst | alfa-chemistry.com |
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This methodology can be applied to 2-Bromo-3-hydrazinylpyrazine to introduce alkenyl substituents at the C2 position. The reaction demonstrates broad applicability, with successful couplings reported for a variety of aryl and heterocyclic bromides. researchgate.net
The catalytic cycle typically involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. organic-chemistry.org The reaction generally exhibits a high degree of trans selectivity in the resulting alkene. organic-chemistry.org
Table 3: Typical Components for Heck Coupling
| Component | Example | Function | Citation |
| Substrate | 2-Bromo-3-hydrazinylpyrazine | Aryl Halide | |
| Reagent | Alkene (e.g., Styrene, Ethyl Acrylate) | Alkenylating Agent | organic-chemistry.orgfrontiersin.org |
| Catalyst | Pd(OAc)₂, Pd EnCat®40 | Catalyzes C-C bond formation | frontiersin.orgresearchgate.net |
| Base | AcONa, Et₃N, K₂CO₃ | Regenerates Pd(0) catalyst | frontiersin.org |
| Ligand | Phosphines (e.g., PPh₃) (optional) | Stabilizes catalyst | organic-chemistry.org |
| Solvent | DMF, Ethanol | Reaction Medium | frontiersin.org |
Kumada Cross-Coupling
The Kumada coupling, one of the first transition-metal-catalyzed cross-coupling reactions developed, creates a carbon-carbon bond by reacting an organic halide with a Grignard reagent (organomagnesium halide). organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org For 2-Bromo-3-hydrazinylpyrazine, the bromine atom can be substituted with an alkyl or aryl group from the Grignard reagent.
This method is advantageous due to the high reactivity and ready availability of Grignard reagents. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the low-valent metal catalyst (Ni or Pd), followed by transmetalation with the Grignard reagent, and finally reductive elimination to afford the cross-coupled product. wikipedia.orgnih.gov The reaction has been effectively demonstrated for coupling aryl bromides with various Grignard reagents, including those derived from heterocycles like pyridine. researchgate.net
Table 4: Key Reagents for Kumada Cross-Coupling
| Component | Example | Function | Citation |
| Substrate | 2-Bromo-3-hydrazinylpyrazine | Electrophile | |
| Reagent | Grignard Reagent (R-MgBr) | Nucleophilic Alkyl/Aryl Source | wikipedia.org |
| Catalyst | Ni(dppe)Cl₂, Pd(PPh₃)₄, Fe(OAc)₂ | Catalyzes C-C bond formation | organic-chemistry.orgwikipedia.orgprinceton.edu |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Reaction Medium | princeton.edu |
| Temperature | Room Temperature to 65 °C | Thermal Energy Input | princeton.edu |
Dual Reactivity and Orthogonal Functionalization Strategies
The presence of two chemically distinct functional groups—the electrophilic C-Br bond and the nucleophilic hydrazinyl group—makes 2-Bromo-3-hydrazinylpyrazine an ideal substrate for orthogonal functionalization. This strategy involves the selective, stepwise modification of one functional group while leaving the other intact for a subsequent, different chemical transformation.
A potential synthetic route could first involve the reaction of the hydrazinyl group. For instance, condensation of the hydrazinyl moiety with an aldehyde or ketone can lead to the formation of a hydrazone, which can be further cyclized to form a fused heterocyclic system, such as a harvard.eduwikipedia.orgCurrent time information in Nagaland Division, IN.triazolo[4,3-a]pyrazine ring. acs.orggoogle.com This initial step transforms and effectively protects the hydrazinyl group.
Following the modification of the hydrazinyl side, the bromine atom on the pyrazine core remains available for functionalization. At this stage, one of the aforementioned palladium-catalyzed cross-coupling reactions (Stille, Heck, or Kumada) can be employed to introduce a diverse array of substituents at the C2 position. This sequential approach allows for the controlled and independent manipulation of both reactive sites, enabling the synthesis of complex, highly functionalized pyrazine derivatives from a single, versatile starting material. Studies on related 2-bromo-6-hydrazinylpyrazine have demonstrated the viability of this strategy, where the hydrazinyl group is first used to form a triazole ring, followed by substitution of the bromine atom. acs.org
Pyrazine Ring Modifications
The pyrazine core of 2-bromo-3-hydrazinylpyrazine can be further functionalized through the introduction of additional substituents or by annulation to form more complex polycyclic systems.
The inherent reactivity of the pyrazine ring allows for the introduction of various functional groups, which can significantly influence the molecule's chemical and physical properties. For instance, the presence of a chloro group at the 5-position, as seen in 5-bromo-3-chloro-2-hydrazinylpyrazine, adds another layer of synthetic utility. google.comsamresearchlabs.comepa.gov This additional halogen atom can participate in a range of nucleophilic substitution reactions, enabling the attachment of diverse functionalities.
A key application of 2-bromo-3-hydrazinylpyrazine and its analogs is in the construction of fused heterocyclic systems. The hydrazinyl group is particularly adept at participating in cyclization reactions. For example, reaction with trimethyl orthoacetate can lead to the formation of a chemrxiv.orglookchem.comchembk.comtriazolo[4,3-a]pyrazine core. google.com This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization. This strategy has been employed in the synthesis of various substituted chemrxiv.orglookchem.comchembk.comtriazolo[4,3-a]pyrazines, which are of interest in medicinal chemistry. google.comresearchgate.net
The formation of these polycyclic systems is a powerful method for creating structurally complex molecules with potential biological activity. The specific conditions of the cyclization reaction can influence the final product, and a variety of reagents can be used to introduce different substituents onto the newly formed triazole ring.
Hydrazinyl Group Modifications
The hydrazinyl group of 2-bromo-3-hydrazinylpyrazine is a highly versatile functional handle that can be readily modified through various chemical reactions.
The nitrogen atoms of the hydrazinyl group are nucleophilic and can be alkylated or arylated to introduce a wide range of substituents. While direct N-alkylation can sometimes lead to mixtures of products, including dimethylated compounds, more controlled methods have been explored. sorbonne-universite.fr The Chan-Lam coupling reaction, for instance, provides a pathway for the mono-N-arylation of similar amino-heterocycles. sorbonne-universite.fr Buchwald-Hartwig amination has also been utilized for N-arylation, although yields can be variable depending on the specific reaction conditions and substrates. sorbonne-universite.fr These strategies allow for the synthesis of a library of N-substituted derivatives, which is crucial for structure-activity relationship studies in drug discovery.
The hydrazinyl group readily reacts with acylating agents to form stable hydrazides. For example, treatment with trifluoroacetic anhydride (TFAA) can yield the corresponding N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide. google.com This reaction not only modifies the hydrazinyl group but also introduces a trifluoromethyl group, which can significantly alter the electronic properties and metabolic stability of the molecule.
Furthermore, the hydrazinyl moiety can condense with aldehydes and ketones to form hydrazones. nih.govresearchgate.net This reaction is fundamental in the construction of more complex molecular architectures and is often a key step in the synthesis of various heterocyclic compounds. The resulting hydrazones can themselves be valuable compounds or can serve as intermediates for further transformations.
Bromo Group Modifications
The bromo group on the pyrazine ring is a key functional group that can be displaced through various nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at this position. The reactivity of the bromo group is influenced by the electronic nature of the pyrazine ring and any other substituents present.
In some instances, unexpected "tele-substitution" reactions can occur, where the incoming nucleophile attacks a different position on the ring, leading to a rearranged product. chemrxiv.orgresearchgate.netacs.org The outcome of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of a base. chemrxiv.orgacs.org For example, the use of softer nucleophiles and less polar solvents can favor tele-substitution. chemrxiv.orgacs.org Understanding and controlling these substitution patterns is crucial for the targeted synthesis of specific pyrazine derivatives.
Replacement with Various Nucleophiles (e.g., -OH, -SH, -CN)
The bromine atom at the C-2 position of the 2-bromo-3-hydrazinylpyrazine scaffold is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other halogenated pyrazine systems. The electron-withdrawing nature of the pyrazine ring nitrogen atoms facilitates the attack of nucleophiles, leading to the displacement of the bromide ion.
The reaction of related 2-halo-6-hydrazinylpyrazines with nucleophiles such as alcohols and thiols has been documented. acs.orgacs.org For instance, the substitution of a halogen on the pyrazine ring by an alcohol or a thiol can be achieved in the presence of a base like potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst such as 18-crown-6 (B118740) in a solvent like toluene at room temperature. acs.orgacs.org It is plausible that 2-bromo-3-hydrazinylpyrazine would undergo similar transformations to yield the corresponding 2-hydroxy-3-hydrazinylpyrazine and 2-mercapto-3-hydrazinylpyrazine derivatives.
The introduction of a cyano group can also be envisioned through reaction with a cyanide salt, a common transformation in heterocyclic chemistry to introduce a versatile synthetic handle for further modifications.
Table 1: Plausible Nucleophilic Substitution Reactions of 2-Bromo-3-hydrazinylpyrazine
| Nucleophile | Reagents and Conditions (based on analogy) | Expected Product |
| Hydroxide (-OH) | KOH, 18-crown-6, Toluene, Room Temperature | 2-Hydroxy-3-hydrazinylpyrazine |
| Thiol (-SH) | R-SH, KOH, 18-crown-6, Toluene, Room Temperature | 2-(Alkyl/Aryl)thio-3-hydrazinylpyrazine |
| Cyanide (-CN) | NaCN or KCN, Solvent (e.g., DMSO, DMF) | 2-Cyano-3-hydrazinylpyrazine |
This data is based on analogous reactions reported for similar heterocyclic systems and represents potential transformations.
Elaboration via Cross-Coupling Products
Palladium-catalyzed cross-coupling reactions offer a powerful tool for the structural elaboration of 2-bromo-3-hydrazinylpyrazine. The carbon-bromine bond at the C-2 position is a suitable handle for various coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Negishi reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.
The utility of palladium-catalyzed cross-coupling reactions has been demonstrated for other bromo-substituted pyrazines and pyridines. acs.orgnih.govorganic-chemistry.org For example, the Suzuki-Miyaura coupling of a bromo-heterocycle with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) is a common strategy for the synthesis of biaryl compounds. acs.org Similarly, the Sonogashira coupling with terminal alkynes, catalyzed by a palladium complex and a copper co-catalyst, would yield 2-alkynyl-3-hydrazinylpyrazines. nih.gov The Negishi coupling, utilizing organozinc reagents, provides an alternative route for the introduction of various alkyl, aryl, and vinyl groups. organic-chemistry.org
The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent, allowing for the fine-tuning of reaction conditions to achieve optimal yields of the desired products.
Table 2: Potential Cross-Coupling Reactions for 2-Bromo-3-hydrazinylpyrazine
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Class |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-3-hydrazinylpyrazines |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-3-hydrazinylpyrazines |
| Negishi | R-ZnX | Pd(PPh₃)₄ | 2-Alkyl/Aryl/Vinyl-3-hydrazinylpyrazines |
This data illustrates potential synthetic pathways based on established cross-coupling methodologies for similar bromo-heterocycles.
The Synthetic Versatility of 2-Bromo-3-hydrazinylpyrazine in Heterocyclic Chemistry and Materials Science
The compound 2-Bromo-3-hydrazinylpyrazine stands as a pivotal intermediate in the synthesis of complex molecular structures, particularly in the realm of fused heterocyclic systems and advanced organic materials. Its unique arrangement of a pyrazine ring substituted with both a reactive bromine atom and a nucleophilic hydrazinyl group makes it a versatile building block for constructing molecules with significant biological and photophysical properties.
Theoretical and Computational Studies of 2 Bromo 3 Hydrazinylpyrazine and Its Reactivity
Electronic Structure Analysis
The electronic structure of 2-Bromo-3-hydrazinylpyrazine is fundamentally shaped by the interplay between the electron-deficient pyrazine (B50134) ring and its two substituents: the electron-donating hydrazinyl (-NHNH2) group and the inductively electron-withdrawing bromo (-Br) group. Quantum chemical calculations on analogous substituted pyrazines and other nitrogen heterocycles reveal key electronic features. researchgate.netresearchgate.net
The hydrazinyl group, a strong π-donor, increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. Conversely, the electronegative bromine atom withdraws electron density via the sigma framework (inductive effect). This push-pull electronic arrangement significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electron-donating hydrazinyl group raises the energy of the HOMO, while the pyrazine ring's inherent electron-deficient nature keeps the LUMO energy low. researchgate.net This results in a relatively moderate HOMO-LUMO energy gap, which is a critical determinant of the molecule's kinetic stability and electronic transition properties. researchgate.net Analysis of the molecular electrostatic potential (MEP) would theoretically show regions of negative potential localized around the ring nitrogen atoms and the hydrazinyl group, indicating likely sites for electrophilic attack or hydrogen bonding. In contrast, positive potential would be expected on the hydrogens of the hydrazinyl group and near the carbon atom bonded to the bromine.
Table 1: Predicted Electronic Properties of 2-Bromo-3-hydrazinylpyrazine Note: These are qualitative predictions based on the known effects of the substituents on a pyrazine core. Actual values would require specific DFT calculations.
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively High | Influence of the electron-donating hydrazinyl group. |
| LUMO Energy | Relatively Low | Inherent electron-deficient nature of the pyrazine ring. |
| HOMO-LUMO Gap | Moderate | Combined effects of donor and acceptor groups. |
| Electron Density | High on the pyrazine ring, especially ortho/para to the hydrazinyl group. | Resonance donation from the -NHNH2 group. |
| Dipole Moment | Significant | Asymmetric distribution of electron density due to polar substituents. |
Reaction Mechanism Elucidation (e.g., SNAr, Tele-substitution)
The structure of 2-Bromo-3-hydrazinylpyrazine is primed for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing electron-poor aromatic systems. mdpi.com Computational studies have extensively modeled this mechanism, which typically proceeds through a two-step addition-elimination pathway. acs.orgresearchgate.net
SNAr Mechanism:
Addition: A nucleophile attacks the electrophilic carbon atom bearing the bromine leaving group (C2). This step is typically rate-determining. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and the electron-withdrawing nature of the pyrazine nitrogen atoms is highly effective at delocalizing the negative charge, thus facilitating the reaction. acs.org
Elimination: The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled.
Recent computational work has also provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously, rather than through a discrete intermediate. acs.org The exact pathway for 2-Bromo-3-hydrazinylpyrazine would depend on the nucleophile, solvent, and reaction conditions.
Tele-substitution Mechanism: Beyond the conventional SNAr pathway, related heterocyclic systems have been shown to undergo an unusual "tele-substitution" reaction. acs.orgnih.gov In this type of transformation, the incoming nucleophile attacks a carbon atom distant from the one bearing the leaving group. For 2-Bromo-3-hydrazinylpyrazine, a plausible, though less common, tele-substitution mechanism could involve the initial attack of a nucleophile at the C6 position of the pyrazine ring. acs.org This would be followed by a cascade of electronic rearrangements, ultimately leading to the expulsion of the bromide ion from the C2 position. Conditions that have been found to favor tele-substitution include the use of softer nucleophiles and less polar solvents. acs.orgnih.gov
Prediction of Reactivity and Regioselectivity
Computational models are highly effective at predicting the most likely sites for chemical reactions. In the case of 2-Bromo-3-hydrazinylpyrazine, the primary question of regioselectivity concerns the site of nucleophilic attack. The molecule presents several potential electrophilic centers on the pyrazine ring.
Theoretical studies on similarly substituted pyrazines, such as 2-substituted 3,5-dichloropyrazines, provide a robust framework for prediction. acs.orgresearchgate.net These studies have established that electron-donating groups (EDGs) on the pyrazine ring direct nucleophilic attack to the adjacent positions, while electron-withdrawing groups (EWGs) direct it to the positions meta or para to them. acs.orgresearchgate.netresearchgate.net
In 2-Bromo-3-hydrazinylpyrazine:
The hydrazinyl group at C3 is a powerful EDG.
The bromo group at C2 is an EWG.
Following the established principles, the EDG at C3 would strongly activate the adjacent C2 position for nucleophilic attack. The bromine atom at this position is a good leaving group, making this site the overwhelmingly favored location for a standard SNAr reaction. Therefore, nucleophiles are predicted to substitute the bromine atom at the C2 position.
To quantify this prediction, computational chemists often employ reactivity indices derived from DFT, such as Fukui functions or the analysis of electrostatic potential maps. acs.orgrsc.org These tools calculate the susceptibility of each atom in the molecule to nucleophilic or electrophilic attack, providing a numerical basis for predicting regioselectivity.
Spectroscopic Characterization (Focus on Theoretical Prediction and Interpretation of Spectra)
Computational methods can simulate various types of spectra, providing data that are invaluable for identifying and characterizing a molecule.
Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for the nuclei in a molecule. For 2-Bromo-3-hydrazinylpyrazine, the ¹H NMR spectrum is expected to be relatively simple.
Table 2: Predicted ¹H NMR Spectral Data for 2-Bromo-3-hydrazinylpyrazine Note: Predicted shifts are estimates based on data for pyrazine and substituted derivatives. Actual values may vary based on solvent and experimental conditions.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Notes |
| H5, H6 (Ring) | 7.5 - 8.5 | Doublet, Doublet | J = 2-3 Hz | The two remaining protons on the pyrazine ring would appear as an AX spin system, coupling to each other. Their exact chemical shifts are influenced by the electronic effects of the substituents. |
| -NH- (Hydrazine) | 4.0 - 6.0 | Broad Singlet | N/A | The chemical shift is variable and depends on concentration, temperature, and solvent. This proton can exchange with solvent protons. |
| -NH₂ (Hydrazine) | 3.0 - 5.0 | Broad Singlet | N/A | Similar to the -NH- proton, the shift is variable and the peak is often broad due to quadrupole effects from the nitrogen and chemical exchange. |
The theoretical mass spectrum can be predicted by analyzing the molecule's fragmentation patterns under ionization. For 2-Bromo-3-hydrazinylpyrazine (C₄H₅BrN₄), the most telling feature would be the isotopic signature of bromine.
Molecular Ion (M⁺): A prominent pair of peaks for the molecular ion would be expected due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of roughly equal intensity at m/z values separated by 2 Da (e.g., for C₄H₅⁷⁹BrN₄⁺ and C₄H₅⁸¹BrN₄⁺).
Key Fragmentation Pathways: Computational analysis would predict fragmentation to proceed via the loss of stable neutral molecules or radicals.
Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-3-hydrazinylpyrazine
| Fragment Ion | Proposed Loss from M⁺ | Notes |
| [M - N₂H₃]⁺ | Loss of the hydrazinyl radical | A common fragmentation pathway for hydrazine (B178648) derivatives. |
| [M - Br]⁺ | Loss of a bromine radical | Cleavage of the C-Br bond. |
| [M - HCN]⁺ | Loss of hydrogen cyanide | A characteristic fragmentation of nitrogen-containing aromatic rings. |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net These frequencies are linked to the stretching and bending of specific bonds and functional groups.
Table 4: Predicted IR Absorption Frequencies for 2-Bromo-3-hydrazinylpyrazine Note: Based on typical frequency ranges and computational studies of related pyrazine derivatives. researchgate.netcore.ac.uk
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend (Hydrazine) | 1580 - 1650 | Medium-Strong |
| C=N, C=C Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 650 | Medium-Strong |
X-ray Crystallography for Structural Elucidation
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for determining this arrangement, providing detailed insights into molecular geometry, intermolecular interactions, and packing efficiency. However, to date, a definitive, experimentally determined single-crystal X-ray structure for 2-Bromo-3-hydrazinylpyrazine has not been reported in peer-reviewed scientific literature.
Despite the absence of direct experimental data, structural insights can be inferred through comparative analysis with structurally analogous compounds. Based on crystallographic studies of similar brominated pyrazine and pyridine (B92270) derivatives, a predicted crystal structure for 2-Bromo-3-hydrazinylpyrazine can be hypothesized.
Predicted Crystal System and Space Group
Based on a comparative analysis with the known crystal structure of 2-Bromo-6-hydrazinylpyridine, it is anticipated that 2-Bromo-3-hydrazinylpyrazine would crystallize in the orthorhombic system. The predicted space group is P2₁2₁2₁, a common arrangement for chiral molecules that crystallize in a non-centrosymmetric fashion. This prediction is rooted in the structural similarities and the influence of the substituent groups on the crystal packing.
Molecular Geometry and Bond Parameters
Theoretical calculations and data from related structures provide an approximation of the key bond lengths within the 2-Bromo-3-hydrazinylpyrazine molecule. These parameters are crucial for understanding the electronic environment and reactivity of the compound.
The carbon-nitrogen bonds within the pyrazine ring are expected to have lengths in the range of 1.323–1.335 Å, which is indicative of a significant aromatic character researchgate.net. The carbon-bromine (C-Br) bond length is calculated to be between 1.737 Å and 1.766 Å, a typical value for a bromine atom attached to an aromatic ring researchgate.net. The nitrogen-nitrogen (N-N) bond of the hydrazine group is predicted to be in the range of 1.349–1.419 Å researchgate.net. This suggests a degree of partial double-bond character, likely due to the electronic interplay and conjugation with the pyrazine ring system researchgate.net.
Below is an interactive data table summarizing these predicted bond lengths.
| Bond | Predicted Length (Å) |
| C-N (Pyrazine) | 1.323 - 1.335 |
| C-Br | 1.737 - 1.766 |
| N-N (Hydrazine) | 1.349 - 1.419 |
Note: The data in this table is based on theoretical calculations and analogies to similar structures, not on direct experimental X-ray diffraction data for 2-Bromo-3-hydrazinylpyrazine.
Intermolecular Interactions
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While traditional methods for the synthesis of 2-bromo-3-hydrazinylpyrazine, such as the bromination of 3-hydrazinylpyrazine and hydrazinolysis of 2,3-dihalopyrazines, have proven effective, the future of its synthesis lies in the development of more sophisticated and efficient methodologies. The pursuit of higher yields, improved regioselectivity, and milder reaction conditions is driving research towards innovative synthetic strategies.
Key areas of development include the application of transition-metal-catalyzed cross-coupling reactions , which have become indispensable tools in modern organic synthesis. Palladium-catalyzed reactions, for instance, could enable the direct and selective introduction of the hydrazinyl group onto a pre-brominated pyrazine (B50134) core. nih.govtandfonline.com Furthermore, advancements in C-H functionalization offer a paradigm shift in synthetic efficiency by allowing for the direct conversion of C-H bonds into C-N bonds, thus minimizing the need for pre-functionalized starting materials. acs.orgnih.govnih.gov Research into the regioselective C-H amination of the pyrazine ring could provide a more atom-economical route to 2-bromo-3-hydrazinylpyrazine and its derivatives. scispace.com
Photoredox catalysis is another burgeoning field with the potential to revolutionize the synthesis of this compound. researchgate.net Visible-light-mediated reactions can facilitate C-N bond formation under mild conditions, offering a green and sustainable alternative to traditional methods. virginia.educhemrxiv.orgunipr.it The development of photocatalytic systems tailored for the hydrazinylation of halopyrazines could significantly enhance the accessibility of 2-bromo-3-hydrazinylpyrazine.
The table below summarizes some of the promising novel synthetic methodologies that could be applied to enhance the synthesis of 2-bromo-3-hydrazinylpyrazine.
| Methodology | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High selectivity, broad functional group tolerance. | Development of efficient palladium, copper, or nickel catalysts for C-N bond formation. |
| C-H Functionalization | Increased atom economy, reduced synthetic steps. | Regioselective amination of the pyrazine C-H bonds. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Design of photocatalysts for efficient hydrazinylation of halopyrazines. |
Exploration of Unconventional Reactivity Patterns
Beyond its established roles in nucleophilic substitution and condensation reactions, future research will likely uncover unconventional reactivity patterns of 2-bromo-3-hydrazinylpyrazine. The unique arrangement of the bromo and hydrazinyl substituents on the electron-deficient pyrazine ring may give rise to novel chemical transformations.
One area ripe for exploration is the participation of 2-bromo-3-hydrazinylpyrazine in cycloaddition reactions . libretexts.orgmdpi.com As a diene or dienophile, it could potentially engage in [4+2] cycloadditions to construct complex polycyclic systems. nih.gov The electronic nature of the pyrazine ring, influenced by its substituents, will play a crucial role in determining its reactivity in such transformations. mdpi.com Furthermore, 1,3-dipolar cycloadditions involving the hydrazinyl moiety could lead to the formation of novel five-membered heterocyclic rings. libretexts.org
The potential for ring-opening and rearrangement reactions also presents an intriguing avenue for investigation. nih.govresearchgate.net Under specific conditions, such as photochemical or thermal activation, the pyrazine ring could undergo cleavage and subsequent recyclization to afford new heterocyclic scaffolds. nih.gov Understanding the factors that govern these transformations could lead to the development of innovative synthetic strategies for accessing previously inaccessible molecular architectures.
Expansion of Applications in Diverse Chemical Fields
The utility of 2-bromo-3-hydrazinylpyrazine is expected to extend beyond its current applications in medicinal chemistry. Its unique structural and electronic properties make it a promising candidate for a variety of roles in different chemical disciplines.
In the realm of supramolecular chemistry , the hydrazinyl moiety can act as a hydrogen bond donor and acceptor, while the pyrazine nitrogen atoms can coordinate to metal ions. This makes 2-bromo-3-hydrazinylpyrazine an attractive building block for the design of self-assembling systems, such as metal-organic frameworks (MOFs) and hydrogen-bonded networks. These materials could find applications in gas storage, catalysis, and sensing.
The field of materials science also offers exciting opportunities. Pyrazine-containing compounds have been investigated for their potential in organic electronics, and the specific substitution pattern of 2-bromo-3-hydrazinylpyrazine could be leveraged to tune its electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com The presence of the bromine atom also provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Furthermore, the coordinating ability of the hydrazinyl and pyrazine nitrogen atoms suggests that 2-bromo-3-hydrazinylpyrazine could serve as a ligand in coordination chemistry and catalysis . Its complexes with various transition metals could exhibit interesting catalytic activities, potentially enabling new chemical transformations.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is set to play an increasingly vital role in elucidating the reactivity and properties of 2-bromo-3-hydrazinylpyrazine. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. chemistryworld.com
DFT studies can be employed to predict the regioselectivity of electrophilic and nucleophilic attacks on the pyrazine ring, aiding in the design of new synthetic routes. researchgate.netnih.gov By modeling the transition states of potential reactions, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. nih.gov This predictive power can significantly accelerate the discovery of novel reactions and optimize existing synthetic protocols.
Molecular dynamics (MD) simulations can be used to study the conformational behavior of 2-bromo-3-hydrazinylpyrazine and its interactions with other molecules, such as solvents or biological targets. This information is crucial for understanding its behavior in solution and for designing derivatives with specific binding properties.
In silico screening of virtual libraries of 2-bromo-3-hydrazinylpyrazine derivatives is another powerful application of computational modeling. mdpi.com By predicting the biological activity or material properties of these compounds, researchers can prioritize synthetic targets and accelerate the discovery of new drug candidates or functional materials.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of modern automation and flow chemistry technologies is poised to revolutionize the synthesis and screening of 2-bromo-3-hydrazinylpyrazine and its derivatives. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and facile scalability. mdpi.comnih.gov The continuous synthesis of 2-bromo-3-hydrazinylpyrazine in a flow reactor could lead to higher yields and purity, as well as reduced reaction times. researchgate.netnih.gov
The integration of automated synthesis platforms with high-throughput screening techniques will enable the rapid generation and evaluation of large libraries of 2-bromo-3-hydrazinylpyrazine derivatives. nih.govnih.govresearchgate.netresearchgate.net This approach is particularly valuable for drug discovery and materials science, where the screening of diverse chemical libraries is essential for identifying lead compounds with desired properties. mdpi.com Robotic systems can automate the entire workflow, from reaction setup and execution to product purification and analysis, significantly accelerating the research and development cycle.
The combination of flow chemistry and automated synthesis will not only enhance the efficiency of producing 2-bromo-3-hydrazinylpyrazine but will also open up new possibilities for exploring its chemical space and discovering novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
